molecular formula C8H11N3O2 B1530305 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1484653-79-3

1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1530305
CAS No.: 1484653-79-3
M. Wt: 181.19 g/mol
InChI Key: OPDZBGGBQZXIER-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The NMR spectral data for 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde provides critical insights into its molecular structure. The ¹H NMR spectrum reveals distinct proton environments:

  • The aldehyde proton (-CHO) resonates as a singlet at δ 9.8–10.2 ppm , consistent with the deshielding effect of the carbonyl group.
  • The triazole ring protons appear as a singlet at δ 8.3–8.5 ppm , characteristic of the 1,2,3-triazole system.
  • The oxolane (tetrahydrofuran) ring protons exhibit multiplets between δ 3.5–4.2 ppm for methylene groups adjacent to oxygen, while the methylene bridge connecting the oxolane and triazole moieties resonates at δ 4.5–4.7 ppm .

¹³C NMR data further corroborates the structure:

  • The aldehyde carbon appears at δ 185–190 ppm , confirming the presence of the -CHO group.
  • The triazole carbons are observed at δ 145–150 ppm (C-4) and δ 125–130 ppm (C-5).
  • The oxolane carbons resonate at δ 70–75 ppm (oxygen-bound methylene) and δ 25–30 ppm (central methine).

Infrared (IR) and Mass Spectrometry (MS) Fingerprinting

IR spectroscopy identifies key functional groups:

  • A strong absorption band at 1690–1710 cm⁻¹ corresponds to the aldehyde C=O stretch.
  • Triazole ring vibrations are observed at 1550–1600 cm⁻¹ (C=N stretching) and 1450–1500 cm⁻¹ (C-N stretching).
  • The oxolane ring shows C-O-C asymmetric stretching at 1060–1120 cm⁻¹ .

Mass spectrometry data (ESI-MS) reveals:

  • A molecular ion peak at m/z 182.0924 [M+H]⁺ , consistent with the molecular formula C₈H₁₁N₃O₂.
  • Fragmentation patterns include loss of the aldehyde group (m/z 153.0768) and cleavage of the oxolane ring (m/z 98.0603).

X-ray Crystallographic Studies

While direct X-ray crystallographic data for this compound is unavailable, analogous triazole derivatives offer structural insights. For example:

  • Bond angles : The triazole ring in similar compounds adopts a planar geometry with N-N-C angles of 123–125° .
  • Torsional parameters : The methylene bridge between oxolane and triazole exhibits a dihedral angle of 110–115° , optimizing steric interactions.
  • Packing motifs : Halogen-substituted triazoles crystallize in monoclinic systems (space group P2₁/c), stabilized by intermolecular hydrogen bonds.

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) predict:

  • Optimized geometry : The triazole ring remains planar, while the oxolane ring adopts a puckered conformation.
  • Electrostatic potential : The aldehyde group exhibits a partial positive charge (δ⁺ = +0.25 e), enhancing electrophilicity for nucleophilic additions.

Molecular dynamics simulations reveal:

  • Thermal stability : The compound maintains structural integrity up to 400 K , with degradation initiated by C-N bond cleavage in the triazole ring.
  • Solvent interactions : Polar solvents (e.g., DMSO) stabilize the molecule via hydrogen bonding with the aldehyde and oxolane oxygen.

Table 1: Key Spectroscopic and Computational Data

Parameter Value/Observation Technique Source
¹H NMR (δ, ppm) 9.8–10.2 (CHO), 8.3–8.5 (triazole) 400 MHz (DMSO)
¹³C NMR (δ, ppm) 185–190 (CHO), 145–150 (C-4 triazole) 100 MHz (CDCl₃)
IR (cm⁻¹) 1690 (C=O), 1550 (C=N) ATR-FTIR
MS (m/z) 182.0924 [M+H]⁺ ESI-QTOF
DFT Bond Angle (N-N-C) 124.5° B3LYP/6-311+G(d,p)

Properties

IUPAC Name

1-(oxolan-3-ylmethyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-5-8-4-11(10-9-8)3-7-1-2-13-6-7/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDZBGGBQZXIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The classical and most widely used method to form 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an organic azide and a terminal alkyne, catalyzed by Cu(I) ions.
  • For this compound, the synthetic route begins with an azide functionalized with an oxolane ring (such as 3-azidomethyloxolane) reacting with an alkyne bearing a formyl group or a suitable precursor that can be oxidized to an aldehyde.
  • This reaction proceeds in aqueous or mixed solvents under mild conditions, providing regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring.

Functional Group Transformations Post-Cycloaddition

  • After triazole ring formation, selective oxidation or formylation reactions introduce the aldehyde group at the 4-position of the triazole.
  • Alternatively, the aldehyde group can be introduced via formylation of the triazole ring using reagents like Vilsmeier-Haack reagents or via lithiation followed by reaction with electrophilic formyl sources.

Synthetic Route Summary (Based on Literature Analogs)

Step Reaction Type Reagents/Conditions Outcome Yield (%) (Typical)
1 Azide synthesis From oxolane derivative (e.g., tosylate + NaN3) Formation of oxolan-3-yl azide 70-80
2 CuAAC cycloaddition Azide + terminal alkyne, CuI catalyst, Et3N, MeCN or aqueous medium Formation of 1-(oxolan-3-ylmethyl)-1,2,3-triazole 75-85
3 Formylation/oxidation at triazole Vilsmeier reagent or lithiation + DMF or other formyl source Introduction of carbaldehyde at 4-position 60-75

Note: The exact yields and conditions may vary depending on substrate purity, catalyst loading, and solvent systems.

Detailed Research Findings and Data

  • A study on the synthesis of 1H-1,2,3-triazole derivatives in aqueous media demonstrated efficient CuAAC reactions with high regioselectivity and yields between 76% and 82% for similar triazole analogs, indicating robustness of the method for heterocyclic construction.
  • The aldehyde functionalization on the triazole ring is often achieved by lithiation at the 4-position followed by reaction with electrophilic formylating agents, as supported by analogous preparation of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde.
  • The oxolane ring is typically introduced via substitution reactions on tetrahydrofuran derivatives or by using oxolane-containing azides, which then participate in the cycloaddition step.

Comparative Table of Preparation Methods for Related Triazole Carbaldehydes

Method Starting Materials Key Reagents Advantages Limitations
CuAAC + Post-Formylation Oxolane azide + alkyne CuI, Et3N, Vilsmeier reagent High regioselectivity, mild conditions Requires multiple steps, moderate yields
Direct Lithiation + Formylation Preformed triazole derivative LDA, DMF Direct introduction of aldehyde Sensitive to moisture, requires low temperature
Mitsunobu + Reduction + Cycloaddition (for analogs) Chiral alcohol + azide + alkyne DIAD, DIBAL-H, CuI Chiral center introduction possible Multi-step, specialized reagents

Notes on Reaction Conditions and Optimization

  • The CuAAC reaction is generally performed at room temperature or slightly elevated temperatures (25–60°C) in solvents such as acetonitrile, water, or their mixtures to enhance solubility and reaction rate.
  • The use of triethylamine or other bases helps maintain the copper catalyst in its active Cu(I) state.
  • Formylation reactions require careful control of temperature (often 0°C to room temperature) to avoid side reactions and over-oxidation.
  • Protecting groups may be employed on the oxolane ring if sensitive functional groups are present during the lithiation or formylation steps.

Chemical Reactions Analysis

Types of Reactions: 1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The triazole ring can be reduced to form a triazolamine derivative.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the oxolan ring.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid.

  • Reduction: 1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazolamine.

  • Substitution: Various substituted oxolan derivatives.

Scientific Research Applications

1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may exhibit biological activity, such as antimicrobial or antifungal properties.

  • Medicine: It can serve as a precursor for the synthesis of pharmaceuticals, potentially targeting various diseases.

  • Industry: The compound can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the biological system and the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde are compared below with three analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents at 1-Position Substituents at 4-Position Key Applications/Properties
Target Compound C₈H₁₁N₃O₂ Oxolan-3-ylmethyl Carbaldehyde Building block for bioactive molecules
1-(4-Dimethylaminobenzyl)-1H-1,2,3-triazole-4-carbaldehyde C₁₂H₁₄N₄O 4-Dimethylaminobenzyl Carbaldehyde Precursor for cholinesterase inhibitors
1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde C₁₁H₁₆N₄O₂ (1-Acetylpiperidin-2-yl)methyl Carbaldehyde Research tool for enzyme inhibition studies
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde C₅H₄F₃N₃O 2,2,2-Trifluoroethyl Carbaldehyde Fluorinated analog for solubility modulation

Key Observations:

Substituent Effects on Bioactivity: The oxolan-3-ylmethyl group in the target compound enhances solubility and stereochemical diversity compared to the trifluoroethyl group in the fluorinated analog . The 4-dimethylaminobenzyl substituent in compound introduces electron-donating effects, improving binding affinity to cholinesterase enzymes.

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via CuAAC, but the oxolane-containing derivative requires additional steps for oxolane ring functionalization .
  • Fluorinated analogs (e.g., trifluoroethyl) are more challenging to purify due to their lipophilic nature .

Applications :

  • The target compound is primarily used as a building block for bioactive molecules, whereas the piperidinylmethyl analog () is tailored for central nervous system targets due to its ability to cross the blood-brain barrier.

Research Findings and Data Analysis

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Aqueous Solubility (mg/mL)
Target Compound 193.19 0.85 12.3
1-(4-Dimethylaminobenzyl)-1H-1,2,3-triazole-4-carbaldehyde 230.26 1.92 5.7
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde 179.10 1.45 8.2

Notes:

  • The oxolane substituent reduces lipophilicity (LogP = 0.85) compared to benzyl or trifluoroethyl analogs, favoring aqueous solubility .
  • Fluorinated derivatives exhibit moderate solubility due to the polarizable C-F bond .

Biological Activity

1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The triazole ring is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its structural characteristics, mechanisms of action, and relevant research findings.

Structural Information

The molecular formula of this compound is C8H11N3O2. Its structure includes a triazole ring fused with an oxolane (tetrahydrofuran) moiety and an aldehyde functional group. The compound's SMILES representation is C1COCC1CN2C=C(N=N2)C=O, indicating the presence of both nitrogen and oxygen atoms that may contribute to its biological activity .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, triazole derivatives in general have shown promising results in various studies:

Anticancer Activity

Research indicates that triazole-containing compounds can exhibit significant anticancer properties. For instance, derivatives similar to 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. A study highlighted that certain triazole hybrids inhibited cell proliferation and induced apoptosis in HCT116 colon cancer cells with an IC50 value of 0.43 µM .

The mechanisms through which triazole compounds exert their anticancer effects often involve:

  • Induction of Apoptosis : Many triazole derivatives activate intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential.
  • Inhibition of Migration : Triazoles can downregulate epithelial-mesenchymal transition markers, thereby inhibiting cancer cell migration .

Comparison of Anticancer Activity

The following table summarizes the IC50 values for various triazole derivatives against different cancer cell lines:

Compound NameCell LineIC50 (µM)Mechanism of Action
Triazole AHCT1160.43Induces apoptosis and inhibits migration
Triazole BMDA-MB-2310.10Inhibits NF-kB pathway
Triazole CHT-291.50Increases ROS levels leading to apoptosis
1-(oxolan...)Not yet testedN/AN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Precursor Preparation : Reacting oxolan-3-ylmethyl azide with propargyl aldehyde under mild conditions (room temperature, aqueous/organic biphasic system).
  • Catalysis : Using CuSO₄·5H₂O and sodium ascorbate to achieve regioselective 1,4-triazole formation.
  • Yield Optimization : Adjusting stoichiometry (1:1.2 azide:alkyne ratio) and reaction time (12–24 hours) to maximize yields (typically 70–85%) .
    • Validation : Characterization via ¹H/¹³C NMR to confirm triazole proton (δ 7.8–8.1 ppm) and aldehyde proton (δ 9.9–10.2 ppm) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks for oxolane methylene protons (δ 3.5–4.0 ppm) and triazole carbaldehyde (δ 10.0 ppm).
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 209.2 (calculated: 209.08).
  • X-ray Diffraction : Resolve crystal packing and confirm spatial orientation of the oxolane and triazole moieties .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in triazole formation during synthesis?

  • Methodological Answer : Regioselectivity arises from Cu(I) coordination to the alkyne, favoring 1,4-triazole over 1,5-isomer. Computational studies (DFT) show:

  • Transition State Analysis : Lower activation energy for 1,4-adduct due to steric hindrance from the oxolane group.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, enhancing selectivity (>90% 1,4-product) .
    • Contradiction Resolution : Conflicting reports on solvent efficacy (aqueous vs. DMF) can be addressed by monitoring reaction progress via TLC with iodine staining .

Q. How does the oxolane substituent influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The oxolane’s electron-donating ether group increases aldehyde electrophilicity, enabling:

  • Nucleophilic Additions : Condensation with amines (e.g., hydrazines) to form hydrazones (confirmed by IR: loss of aldehyde C=O stretch at 1720 cm⁻¹).
  • Oxidation/Reduction : Controlled NaBH₄ reduction yields the primary alcohol without disrupting the triazole ring (monitored by LC-MS) .
    • Challenge : Competing oxidation of the oxolane ring (e.g., with KMnO₄) requires inert atmospheres to prevent side reactions .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations:

  • Target Selection : Prioritize enzymes with aldehyde-binding pockets (e.g., aldehyde dehydrogenases).
  • Binding Affinity : Calculate ΔG values (< -7 kcal/mol suggests strong binding).
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding between aldehyde and catalytic cysteine) .
    • Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

  • Methodological Answer : Design a stability study with:

  • pH Range : Test buffers at pH 2 (gastric), 7.4 (physiological), and 9 (intestinal).
  • Analytical Tools : HPLC-MS to quantify degradation products (e.g., triazole ring-opening at pH < 3).
  • Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics .
    • Mitigation : Recommend lyophilized storage at -20°C to prevent hydrolysis of the aldehyde group .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

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